molecular formula C8H16O B027859 4-Ethylcyclohexanol CAS No. 19781-62-5

4-Ethylcyclohexanol

Cat. No.: B027859
CAS No.: 19781-62-5
M. Wt: 128.21 g/mol
InChI Key: RVTKUJWGFBADIN-UHFFFAOYSA-N
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Description

4-Ethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a derivative of cyclohexanol, where an ethyl group is substituted at the fourth position of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers and is known for its applications in various chemical processes and industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanol can be synthesized through the hydrogenation of 4-ethylcyclohexanone. The reaction typically involves the use of a metal catalyst such as palladium or nickel under hydrogen gas at elevated temperatures and pressures. The reaction conditions are crucial to ensure the selective formation of the desired isomer .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions allows for large-scale production with high efficiency and yield. The choice of catalyst and reaction parameters is tailored to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethylcyclohexanol involves its interaction with specific molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of 4-ethylcyclohexanone. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of 4-ethylcyclohexane. The compound’s hydroxyl group plays a crucial role in these reactions, facilitating the transfer of electrons and the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: 4-Ethylcyclohexanol is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. The ethyl group provides steric hindrance and electronic effects that differentiate it from other similar compounds, affecting its behavior in chemical reactions and its applications in various fields .

Properties

IUPAC Name

4-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTKUJWGFBADIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196485, DTXSID101312435, DTXSID301314013
Record name 4-Ethylcyclohexanol
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Record name trans-4-Ethylcyclohexanol
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Record name cis-4-Ethylcyclohexanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4534-74-1, 19781-62-5, 19781-61-4
Record name 4-Ethylcyclohexanol
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Record name 4-Ethylcyclohexanol
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Record name 4-Ethylcyclohexanol, trans-
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Record name 4-Ethylcyclohexanol, cis-
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Record name 4-Ethylcyclohexanol
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Record name trans-4-Ethylcyclohexanol
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Record name 4-ethylcyclohexanol
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Record name cis-4-Ethylcyclohexanol
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Record name trans 4-Ethylcyclohexanol
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Record name 4-ETHYLCYCLOHEXANOL, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-ethylcyclohexanol produced through biological means?

A1: Several fungal species, particularly those belonging to the Colletotrichum genus, can perform stereoselective reduction of 4-ethylcyclohexanone to produce primarily trans-4-ethylcyclohexanol. [] This biotransformation process offers a potential route for the sustainable production of this compound. One study found Colletotrichum lagenarium to be particularly effective, yielding a cis- to trans-alcohol ratio of 1:81 after a 7-day incubation period. []

Q2: Aside from fungi, are there other biological sources of this compound?

A2: Research suggests that this compound is a natural by-product of fruit senescence. [] A study examining the effects of ozone treatment on pitaya fruit peels found that this compound levels decreased in ozone-treated fruits, indicating that ozone may inhibit its production during senescence. []

Q3: What is the role of this compound in the food industry?

A3: this compound contributes to the characteristic aroma profile of certain foods. For example, it has been identified as a component of enzymatic hydrolysates derived from the brown alga Laminaria japonica, which are explored for their seafood-flavoring properties. []

Q4: Can this compound be chemically synthesized, and if so, how?

A4: Yes, this compound can be synthesized through the catalytic hydrogenation of 4-ethylphenol. [] This reaction is typically carried out using a palladium catalyst supported on gamma-aluminum oxide (Pd/γ-Al2O3) under mild conditions in an aqueous solution. [] This method demonstrates high efficiency and selectivity, achieving a 100% conversion rate with 98.9% selectivity for this compound at 60°C over 12 hours. []

Q5: How does the molecular structure of this compound influence its reactivity?

A5: The position of the ethyl group on the cyclohexane ring significantly impacts the dehydration reaction of this compound in the presence of hydronium ions within zeolite H-ZSM5. [] While this compound undergoes E1-type elimination, its isomer, 2-ethylcyclohexanol, favors an E2 pathway due to the closer proximity of the ethyl and hydroxyl groups. []

Q6: Are there any known applications for this compound in chemical synthesis?

A6: While not extensively explored, the efficient and selective hydrogenation of 4-ethylphenol to this compound using Pd/γ-Al2O3 catalysts presents a promising avenue for its application in lignin valorization. [] This process could contribute to the sustainable production of chemicals and fuels from renewable biomass resources.

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